(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine
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Overview
Description
(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery due to their broad substrate scope and functionalization potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including (5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine, typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced catalytic systems to optimize reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives with different properties and applications .
Scientific Research Applications
(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine involves its interaction with molecular targets and pathways in biological systems. The compound can form π-π stacking or π-cation interactions with host molecules, and its oxazole moiety can engage in hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes or proteins, such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine include other benzoxazole derivatives, such as:
- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
- 5-nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
Uniqueness
This compound is unique due to its specific tert-butyl and methanamine substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
(5-tert-butyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7,13H2,1-3H3 |
InChI Key |
SIHHRUINFFFVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CN |
Origin of Product |
United States |
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